Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride
CAS No.: 2551115-33-2
Cat. No.: VC5823316
Molecular Formula: C9H10ClF2NO2
Molecular Weight: 237.63
* For research use only. Not for human or veterinary use.

CAS No. | 2551115-33-2 |
---|---|
Molecular Formula | C9H10ClF2NO2 |
Molecular Weight | 237.63 |
IUPAC Name | methyl 2-amino-2-(3,5-difluorophenyl)acetate;hydrochloride |
Standard InChI | InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5;/h2-4,8H,12H2,1H3;1H |
Standard InChI Key | ZBAUPSDZMDSMIR-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=CC(=CC(=C1)F)F)N.Cl |
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₉H₁₀ClF₂NO₂, reflects its hybrid structure combining aromatic, amino, and ester functionalities. X-ray crystallography data, though unavailable in public databases, permits structural deduction through comparative analysis. The 3,5-difluorophenyl group introduces substantial electronegativity and lipophilicity (calculated logP ≈ 1.8), while the methyl ester enhances metabolic stability compared to free carboxylic acid analogs .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Weight | 237.63 g/mol |
IUPAC Name | methyl 2-amino-2-(3,5-difluorophenyl)acetate; hydrochloride |
SMILES | COC(=O)C(C1=CC(=CC(=C1)F)F)N.Cl |
InChI Key | ZBAUPSDZMDSMIR-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves acid-catalyzed esterification of 2-amino-2-(3,5-difluorophenyl)acetic acid with methanol:
Reaction conditions typically use:
-
Molar ratio 1:5 (acid:methanol)
-
Catalyst: Concentrated HCl (12 M)
-
Temperature: 60–70°C under reflux
Industrial Optimization
Pharmaceutical manufacturers employ continuous flow reactors to enhance process efficiency:
-
Residence time: 8–12 minutes
-
Pressure: 2–3 bar
-
Productivity: 12 kg/L·h
This method reduces byproduct formation (<2%) compared to batch processes (5–7% impurities) .
Biological Activity Profile
Anticancer Activity
In vitro testing on MCF-7 breast cancer cells reveals:
-
IC₅₀: 45 μM at 72 hours
-
Apoptosis induction: 23% increase vs. controls (Annexin V assay)
Synergistic effects observed with paclitaxel (Combination Index = 0.82).
Structure-Activity Relationships
Fluorine Substituent Effects
Comparative analysis with structural analogs demonstrates:
Table 2: Pharmacological Comparison
Compound | logP | MIC₉₀ (μg/mL) | IC₅₀ (μM) |
---|---|---|---|
3,5-Difluoro derivative (this compound) | 1.8 | 32 | 45 |
3,5-Dichloro analog | 2.4 | 28 | 52 |
3,4-Difluoro isomer | 1.6 | 41 | 61 |
The 3,5-difluoro configuration optimizes membrane permeability while maintaining target affinity .
Research Applications and Future Directions
Drug Development Utility
The compound serves as a key intermediate for:
-
Kinase inhibitors: BTK, EGFR, and VEGFR2-targeted molecules
-
Antibiotic conjugates: Cephalosporin-fluorophore hybrids
Unresolved Research Questions
Critical knowledge gaps requiring investigation:
-
Metabolic pathways: CYP450 isoform specificity
-
Toxicokinetics: Tissue distribution profiles
-
Formulation science: Salt disproportionation risks in solid dispersions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume